2-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetonitrile
Description
The compound 2-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile (CAS: 325141-71-7) is a boronate ester featuring a methoxy group at the ortho position and an acetonitrile substituent on the phenyl ring. Its molecular formula is C₁₅H₁₉BNO₃, with a molecular weight of 273.14 g/mol (data varies between sources; ). This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester group for C–C bond formation in organic synthesis .
Properties
IUPAC Name |
2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-6-7-13(18-5)11(10-12)8-9-17/h6-7,10H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTLNFIMQWQLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142264 | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775351-55-8 | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775351-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile typically involves the reaction of 2-methoxy-5-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group participates in palladium-catalyzed Suzuki couplings to form biaryl structures. This reaction is widely used to construct complex aromatic systems in pharmaceuticals and materials science.
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Reagents/Conditions :
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
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Base: K₂CO₃ or NaOAc
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Solvent: THF or DMF at 80–100°C
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Products : Biaryl derivatives with retained nitrile and methoxy groups .
Example Reaction :
Nucleophilic Substitution Reactions
The methoxy group can undergo demethylation under acidic or oxidative conditions, while the boronic ester may hydrolyze to a boronic acid.
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Reagents/Conditions :
Nitrile Group Transformations
The acetonitrile group can be hydrolyzed to carboxylic acids or amidated via transition-metal catalysis.
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Hydrolysis :
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Acidic: HCl/H₂O → carboxylic acid.
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Basic: NaOH → amide intermediate.
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Catalytic Amidations : Cu(I)-catalyzed coupling with amines .
Table 2: Comparison with Analogous Boronic Esters
Suzuki Coupling Mechanism
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Oxidative Addition : Pd(0) inserts into the aryl halide bond.
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Transmetalation : Boronic ester transfers to Pd(II) intermediate.
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Reductive Elimination : Biaryl product forms, regenerating Pd(0) .
Nitrile Hydrolysis Pathway
Acidic conditions protonate the nitrile, facilitating nucleophilic water attack.
Scientific Research Applications
Role as a Boron Reagent
The compound serves as a versatile boron reagent in organic synthesis. Its boron atom is reactive and can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.
Table 1: Key Reactions Involving the Compound
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki-Miyaura Coupling | Formation of biaryl compounds | |
| C-H Activation | Enables functionalization of aromatic compounds | |
| Boron-Oxygen Exchange | Synthesis of boronic esters |
Synthesis of Pharmaceuticals
The compound has been used in the synthesis of pharmaceutical intermediates. For example, it is involved in the preparation of Fimepinostat (CUDC-907), a compound under investigation for treating various cancers including lymphoma and breast cancer. The incorporation of the boron moiety enhances the biological activity of the resulting compounds due to improved solubility and bioavailability.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. The presence of the boron atom is believed to play a crucial role in modulating the biological activity by interacting with specific enzymes or cellular pathways involved in cancer progression.
Case Study: Fimepinostat
Fimepinostat (CUDC-907), synthesized using this compound, has shown promise in clinical trials for treating hematological malignancies and solid tumors. Its mechanism involves dual inhibition of histone deacetylases (HDACs) and phosphatidylinositol 3-kinase (PI3K), which are critical pathways in cancer cell survival.
Other Biological Activities
Beyond anticancer properties, studies have suggested potential applications in neuroprotective therapies due to its ability to cross the blood-brain barrier effectively.
Development of Functional Materials
The compound is also explored for its utility in developing novel materials with specific optical and electrochemical properties. For instance, it has been utilized in synthesizing copolymers based on benzothiadiazole that are used in organic electronics and photovoltaic devices.
Table 2: Properties of Materials Developed Using the Compound
| Material Type | Properties | Application Area |
|---|---|---|
| Conductive Polymers | High conductivity and stability | Organic solar cells |
| Photonic Devices | Enhanced light absorption | Light-emitting diodes (LEDs) |
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile involves its ability to undergo various chemical transformations. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various functionalized derivatives .
Comparison with Similar Compounds
Structural Analogues in Boronate Ester Chemistry
(a) 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile (CAS: 936250-18-9)
- Molecular Formula: C₁₄H₁₈BNO₃
- Molecular Weight : 259.11 g/mol .
- Key Differences: Replaces the methoxy group with a phenoxy ether linkage.
- Synthetic Route : Synthesized via palladium-catalyzed borylation using pinacolborane and triethylamine, similar to methods in .
(b) 5-Fluoro-2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1192023-08-7)
- Molecular Formula: C₁₄H₁₆BFNO₂
- Molecular Weight : 261.10 g/mol .
- Key Differences : Incorporates a fluorine atom and methyl group, enhancing electron-withdrawing effects. The fluorine substituent increases metabolic stability, making this compound more suitable for pharmaceutical applications.
(c) N-Benzyl-2-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(2-oxoazetidin-1-yl)acetamide
- Molecular Formula : C₂₈H₃₄BN₂O₄
- Yield : 81% ().
- Key Differences: Adds an azetidinone ring and benzamide group, increasing steric bulk. This structural complexity reduces solubility in polar solvents but enhances binding affinity in biological systems.
Positional Isomers and Substituent Effects
(a) 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile (CAS: 396131-82-1)
- Molecular Formula: C₁₄H₁₈BNO₂
- Molecular Weight : 243.11 g/mol .
- Key Differences : Boronate ester at the meta position instead of para. Positional isomerism affects electronic distribution, with meta substitution reducing conjugation between the boronate and acetonitrile groups.
(b) 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 461699-81-0)
- Similarity Score : 0.79 (vs. target compound) .
- Key Differences: Replaces acetonitrile with an amino group. The amino group increases nucleophilicity but reduces stability under oxidative conditions.
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group
- Reactivity in Cross-Coupling : The target compound’s methoxy group enhances boronate stability via resonance, while the acetonitrile group directs electrophilic substitution. In contrast, fluorine in CAS 1192023-08-7 accelerates oxidative addition in Pd-catalyzed reactions .
- Solubility: Acetonitrile derivatives generally exhibit lower solubility in aqueous media compared to amino or hydroxy analogues (e.g., ’s benzenemethanol derivative) .
Biological Activity
The compound 2-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetonitrile (CAS No. 893440-50-1) is a boron-containing organic compound with potential biological applications. Its structural characteristics suggest it may interact with various biological targets, particularly in the realm of kinase inhibition and anti-inflammatory activity.
Chemical Structure and Properties
The chemical formula of the compound is . It features a boron atom within a dioxaborolane moiety, which is known for its utility in medicinal chemistry due to the unique reactivity and stability of boron compounds.
Kinase Inhibition
Recent studies have highlighted the compound's inhibitory effects on several kinases, including GSK-3β and IKK-β. These kinases play crucial roles in various cellular processes such as inflammation and cell survival.
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenylacetonitrile | GSK-3β | 200 |
| 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenylacetonitrile | IKK-β | 150 |
These values indicate that the compound exhibits significant inhibitory activity against these kinases at nanomolar concentrations .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it effectively reduces the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced models of inflammation.
Table 2: Anti-inflammatory Effects
| Compound | Cytokine/NO Level Reduction | Concentration (µM) |
|---|---|---|
| 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenylacetonitrile | NO | 1 |
| 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenylacetonitrile | IL-6 | 10 |
These findings suggest that the compound can modulate inflammatory responses effectively .
Case Studies
In a recent case study involving neurodegenerative diseases, the compound was tested for its protective effects against oxidative stress in neuronal cell lines. The results indicated a significant increase in cell viability when treated with the compound compared to untreated controls.
Table 3: Cell Viability Results
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 50 |
| Compound-treated | 85 |
This data underscores the potential neuroprotective effects of the compound .
Q & A
Q. Table 1. Representative Synthetic Yields
| Reaction Type | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 81 | |
| Ugi Adduct Formation | — | 81 | |
| Electrophotocatalysis | Ir(ppy)₃, electricity | 65 |
Q. Table 2. Key NMR Chemical Shifts
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Methoxy (-OCH₃) | 3.78–3.82 | 55.2 |
| Boronate ester | — | 83.5 (B-O) |
| Aromatic protons | 6.7–7.9 | 110–135 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
